TTA-Q6 -

TTA-Q6

Catalog Number: EVT-2746345
CAS Number:
Molecular Formula: C20H15ClF3N3O
Molecular Weight: 405.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TTA-Q6 is primarily sourced from chemical synthesis involving thenoyltrifluoroacetone derivatives. It falls under the category of organic compounds and is specifically classified as a calcium channel blocker. This classification highlights its role in influencing cellular calcium levels, which is crucial for various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of TTA-Q6 typically involves several steps:

  1. Starting Materials: The primary precursor for TTA-Q6 is thenoyltrifluoroacetone. The synthesis begins by reacting this precursor with specific amines or other organic compounds to introduce functional groups that enhance its biological activity.
  2. Reaction Conditions: The reactions are usually conducted under controlled conditions, including temperature and pH, to optimize yield and purity. For instance, the reaction may be performed in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
  3. Purification: After synthesis, TTA-Q6 is purified using techniques such as recrystallization or chromatography to remove unreacted materials and by-products.
  4. Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

TTA-Q6 possesses a complex molecular structure characterized by the presence of a trifluoromethyl group and a carbonyl group, which are integral to its function as a calcium channel antagonist.

  • Molecular Formula: C₉H₇F₃O₂
  • Molecular Weight: Approximately 220.15 g/mol
  • Structural Features: The compound features a central carbon chain with functional groups that contribute to its reactivity and interaction with biological targets.

The three-dimensional structure can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its conformational flexibility and binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

TTA-Q6 participates in various chemical reactions that are significant for its application:

  1. Metal Complexation: TTA-Q6 can form complexes with divalent cations such as calcium ions. This reaction is essential for its mechanism of action as a calcium channel antagonist.
  2. Hydrolysis: In aqueous environments, TTA-Q6 may undergo hydrolysis, leading to the formation of hydrolyzed products that can influence its bioavailability and activity.
  3. Decomposition: Under extreme conditions (e.g., high temperatures), TTA-Q6 may decompose into smaller fragments, which could have different biological activities.
Mechanism of Action

Process and Data

The mechanism of action of TTA-Q6 primarily revolves around its ability to inhibit calcium influx through voltage-gated calcium channels:

  1. Calcium Channel Blockade: By binding to specific sites on calcium channels, TTA-Q6 prevents the entry of calcium ions into cells. This blockade reduces intracellular calcium levels, leading to decreased muscle contraction and neurotransmitter release.
  2. Physiological Effects: The inhibition of calcium channels can result in various physiological effects, including vasodilation, reduced heart rate, and decreased excitability of neurons.
  3. Data Supporting Mechanism: Experimental data demonstrate that TTA-Q6 effectively reduces calcium currents in isolated cardiac myocytes, confirming its role as a potent antagonist of calcium channels.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TTA-Q6 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane but poorly soluble in water.
  • Melting Point: The melting point ranges between 70-75 °C.
  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and light.

Relevant Data or Analyses

Thermal analysis techniques such as thermogravimetric analysis (TGA) can be employed to study the stability of TTA-Q6 under varying temperatures, providing insights into its thermal behavior.

Applications

Scientific Uses

TTA-Q6 has several applications in scientific research:

  1. Pharmacological Studies: Its role as a calcium channel antagonist makes it valuable for studying cardiovascular diseases, neurological disorders, and muscle physiology.
  2. Drug Development: TTA-Q6 serves as a lead compound for developing new medications targeting calcium-related pathologies.
  3. Biochemical Research: Researchers utilize TTA-Q6 in biochemical assays to explore calcium signaling pathways within cells, contributing to our understanding of cellular physiology.
Molecular Pharmacology of TTA-Q6 as a T-Type Calcium Channel Antagonist

Mechanism of Selective T-Type Calcium Channel Inhibition

TTA-Q6 ((S)-4-(6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile) is a structurally optimized quinazolinone derivative that functions as a potent and selective antagonist of voltage-gated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). Its selectivity arises from preferential binding to the inactivated state of these channels, a biophysical characteristic distinguishing T-type from high-voltage-activated calcium channels [1] [5] [7]. The quinazolinone core enables specific interactions within the channel pore, while the 4-cyano phenyl group at position 4 and the 2,2,2-trifluoroethyl moiety at position 3 enhance hydrophobic interactions and steric hindrance, respectively, limiting affinity for L-type and other calcium channel families [1] [8]. Electrophysiological studies confirm that TTA-Q6 exhibits significantly higher potency against T-type currents, with minimal activity on sodium or potassium channels at therapeutic concentrations, underpinning its molecular selectivity [1] [10].

Comparative Efficacy in Fluorometric Imaging Plate Reader Depolarized versus Hyperpolarized Assays

The functional antagonism of TTA-Q6 exhibits profound dependence on membrane potential, clearly demonstrated in standardized Fluorometric Imaging Plate Reader assays:

Table 1: TTA-Q6 Inhibition in Fluorometric Imaging Plate Reader Assays Under Different Membrane Potentials

Assay ConditionMembrane PotentialIC50 ValuePhysiological Relevance
Depolarized Assay≈ -25 mV14 nMMimics standard cell lines (e.g., HEK293) where T-type channels are largely inactivated. Measures block of residual available channels.
Hyperpolarized Assay≈ -70 mV590 nMMimics neuronal resting potential. Measures block after channels recover from inactivation to the resting state.

Under depolarized conditions (approximately -25 mV), characteristic of common cell lines like HEK293, T-type calcium channels exist predominantly in an inactivated state. Here, TTA-Q6 demonstrates high potency (IC50 = 14 nM), reflecting its strong binding affinity for the inactivated channel conformation [1] [7]. Conversely, under physiologically relevant hyperpolarized conditions (approximately -70 mV), mimicking the resting membrane potential of neurons, these channels transition to a resting state available for activation. In this state, TTA-Q6's potency decreases significantly (IC50 = 590 nM), revealing a 42-fold difference. This state-dependent blockade is critical for its therapeutic effects in conditions like absence epilepsy, where hyperpolarization-triggered rebound burst firing, mediated by T-type channels, contributes to pathological thalamocortical oscillations [7] [10]. The hyperpolarized assay, often employing cells co-expressing Kir2.3 channels to maintain the required negative potential, provides a more physiologically relevant assessment of TTA-Q6's inhibitory capability against neuronal T-type currents [7].

Structure-Activity Relationship of Quinazolinone Derivatives

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, conferring diverse biological activities. Optimization of this scaffold has been crucial for developing selective T-type calcium channel antagonists like TTA-Q6. Key structural modifications and their impact on T-type channel activity are delineated below and summarized in Table 2:

  • Core Quinazolinone Ring: The planar, bicyclic quinazolin-4(3H)-one system provides essential hydrogen-bonding and hydrophobic interaction surfaces for binding within the T-type channel pore. This core is fundamental for activity; its removal or significant alteration abolishes antagonism [3] [6] [8].
  • Position 2 (Carbonyl Group): The 2-oxo (keto) group is critical for hydrogen bonding with key residues (e.g., asparagine, tyrosine) within the channel's selectivity filter or pore-lining regions. Conversion to a thione or methylene generally reduces potency [3] [8].
  • Position 3 (Side Chain): The (S)-configuration at position 4 and the 3-(2,2,2-trifluoroethyl) group are vital for selectivity and potency. The trifluoroethyl group provides steric bulk and strong electron-withdrawing properties, enhancing hydrophobic interactions and potentially influencing the local electrostatic environment within the binding pocket. Substitution with smaller alkyl groups (e.g., ethyl, methyl) or removal of the trifluoromethyl moiety drastically reduces T-type affinity and selectivity [1] [5] [8].
  • Position 4 (Substituent): The 4-(4-cyanophenyl) group is a key determinant of high potency. The benzonitrile moiety offers a combination of hydrophobic surface area from the phenyl ring and a strong dipole from the nitrile group, facilitating specific interactions with hydrophobic pockets and potentially forming dipole-dipole interactions or weak hydrogen bonds within the channel vestibule. Substitution with unsubstituted phenyl, heteroaryl, or alkyl chains significantly diminishes activity [1] [8] [9].
  • Position 6 (Chloro Substituent): The 6-chloro atom enhances electron density within the quinazolinone ring system and provides a site for hydrophobic or halogen-bonding interactions. Removal or replacement with smaller groups like fluorine or hydrogen decreases potency, while bulkier substituents (e.g., bromo) may be tolerated but offer no significant advantage [1] [9].
  • Position 4-Cyclopropyl (Fused Ring): The cyclopropyl ring fused at the 3,4-position introduces conformational constraint, reducing rotational freedom and locking the quinazolinone core and the 4-aryl substituent into a bioactive conformation optimal for T-channel binding. Replacing cyclopropyl with unsubstituted or larger cycloalkyl groups alters the pharmacophore geometry and reduces activity [1] [5].

Table 2: Key Structure-Activity Relationship Features of TTA-Q6 and Related Quinazolinone T-Type Antagonists

Structural FeatureRole in T-Type Channel AntagonismConsequence of Modification
Quinazolin-4(3H)-one CoreEssential scaffold for binding; provides H-bond acceptor (C2=O) and hydrophobic surface.Removal or significant alteration (e.g., quinoline, phthalazine) abolishes activity.
C2 Carbonyl (Oxo Group)Acts as key H-bond acceptor.Replacement (e.g., thione, methylene) reduces potency.
C3 -CH₂CF₃ GroupConfers steric bulk and electron-withdrawing properties; enhances hydrophobic interactions. Critical for selectivity over L-type.Smaller alkyl groups (ethyl, methyl) reduce potency and selectivity. Removal eliminates activity.
C4 (S)-4-CyanophenylNitrile group provides dipole for specific interactions; phenyl ring enables hydrophobic contacts.Unsubstituted phenyl, heteroaryl, or alkyl chains drastically reduce potency. Position of nitrile (meta, ortho) less favorable than para.
C6 Chloro SubstituentModifies electron density; potential for hydrophobic/halogen bonding.Removal (H) or substitution (F) decreases potency. Bulkier groups (Br) may not improve activity.
4-Cyclopropyl Ring (Fused)Enforces conformational rigidity, optimizing spatial orientation of C3/C4 substituents for binding.Larger or smaller fused rings (cyclobutyl, methylene) reduce potency and selectivity.

This SAR profile highlights the intricate balance required for potent and selective T-type channel blockade. The specific combination of the electron-withdrawing trifluoroethyl group, the conformationally restricting cyclopropyl ring, the hydrogen-bonding carbonyl, and the dipolar 4-cyanophenyl group on the quinazolinone core distinguishes TTA-Q6 from earlier non-selective antagonists and less potent quinazolinone analogues. While the quinazolinone scaffold is also exploited in kinase inhibitors (e.g., EGFR TKIs like gefitinib), the critical substitutions in TTA-Q6—particularly the 3-trifluoroethyl and 4-cyanophenyl groups—divert its activity towards selective calcium channel blockade rather than kinase inhibition, demonstrating scaffold versatility [3] [6] [8].

Properties

Product Name

TTA-Q6

IUPAC Name

4-[(4S)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile

Molecular Formula

C20H15ClF3N3O

Molecular Weight

405.8 g/mol

InChI

InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m1/s1

InChI Key

OVRNWJYZCIAMGV-HXUWFJFHSA-N

SMILES

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N

Solubility

not available

Canonical SMILES

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N

Isomeric SMILES

C1CC1[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.